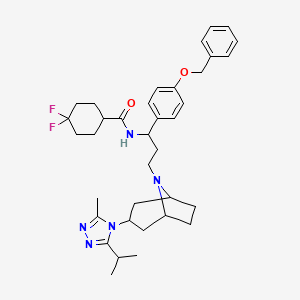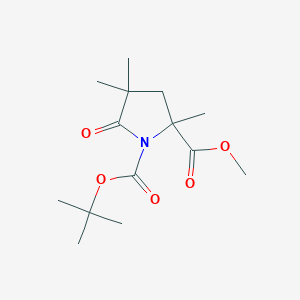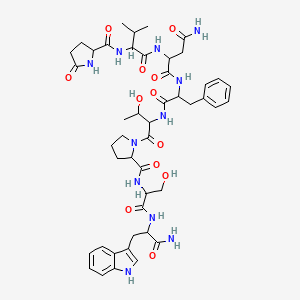
2-Methoxy-4-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-methylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methylpyridin-3-ol can be achieved through several methods. One common approach involves the methylation of 2-methoxypyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques. For example, the α-methylation of pyridines using a flow system with a packed column of Raney nickel as a catalyst has been reported . This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced pyridine derivatives .
Scientific Research Applications
2-Methoxy-4-methylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-2-methylpyridin-4-ol
- 2-Methoxy-5-methylpyridin-3-ol
- 4-Methoxy-2-methylpyridin-3-ol
Uniqueness
2-Methoxy-4-methylpyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-methoxy-4-methylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-8-7(10-2)6(5)9/h3-4,9H,1-2H3 |
InChI Key |
OMWGSDWZCXTTFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)


![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)

![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)


